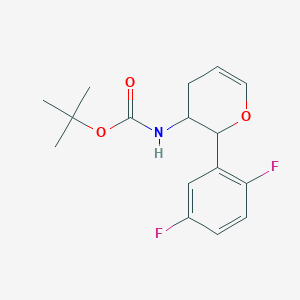![molecular formula C19H36N8O12S B15286197 [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid](/img/structure/B15286197.png)
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptomyces noursei. It is effective against a wide range of organisms, including gram-positive and gram-negative bacteria, various fungi such as Candida albicans, and certain DNA and RNA viruses . This compound is particularly notable for its use as a selection agent in genetic research due to its ability to inhibit protein synthesis by inducing miscoding of mRNA .
準備方法
Nourseothricin Sulfate is produced through the fermentation of Streptomyces noursei. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the antibiotic is extracted and purified to obtain a mixture of streptothricin compounds, primarily Streptothricin D and F, with smaller amounts of Streptothricin C and E .
For industrial production, the fermentation broth is typically subjected to filtration, followed by solvent extraction and crystallization to isolate the antibiotic. The crystalline product is then converted to its sulfate form for enhanced stability and solubility .
化学反応の分析
Nourseothricin Sulfate undergoes several types of chemical reactions, including:
Acetylation: The β-amino group of the β-lysine moiety in Nourseothricin can be acetylated, which inactivates the antibiotic.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its molecular structure.
Common reagents used in these reactions include acetic anhydride for acetylation and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed from these reactions are acetylated derivatives and hydrolyzed fragments of the antibiotic .
科学的研究の応用
Nourseothricin Sulfate has a wide range of applications in scientific research:
Genetic Research: It is used as a selection agent for genetically modified organisms, including bacteria, yeast, fungi, protozoa, and plants. This is due to its ability to inhibit protein synthesis in cells that do not possess resistance genes.
Microbial Studies: The compound is employed in antimicrobial susceptibility tests to determine the efficacy of antibiotics against various bacterial species.
Molecular Biology: Nourseothricin Sulfate is used in molecular genetics for the selection of recombinant strains and the maintenance of plasmid vectors.
Biotechnology: It is utilized in the development of genetically engineered crops and microorganisms for industrial applications.
作用機序
Nourseothricin Sulfate functions similarly to aminoglycoside antibiotics. It inhibits protein synthesis by binding to the bacterial ribosome and causing the misreading of mRNA . This miscoding leads to the production of defective proteins, ultimately resulting in cell death. The antibiotic’s effectiveness is mediated by the nat1 gene, which encodes an N-acetyltransferase that acetylates the β-amino group of the β-lysine residue, thereby inactivating the antibiotic .
類似化合物との比較
Nourseothricin Sulfate belongs to the streptothricin class of antibiotics, which includes several related compounds:
Streptothricin D: Contains three β-lysine residues and is a major component of Nourseothricin.
Streptothricin F: Contains one β-lysine residue and is effective against highly drug-resistant gram-negative bacteria.
Streptothricin C and E: Minor components of Nourseothricin with similar antibiotic properties.
Compared to other aminoglycoside antibiotics, Nourseothricin Sulfate is unique in its broad-spectrum activity and its use as a selection agent in genetic research. Its ability to inhibit protein synthesis by inducing mRNA miscoding sets it apart from other antibiotics that target different stages of protein synthesis .
特性
分子式 |
C19H36N8O12S |
|---|---|
分子量 |
600.6 g/mol |
IUPAC名 |
[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate;sulfuric acid |
InChI |
InChI=1S/C19H34N8O8.H2O4S/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4) |
InChIキー |
UDVWKDBCMFLRQW-UHFFFAOYSA-N |
正規SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)
![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)

![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)
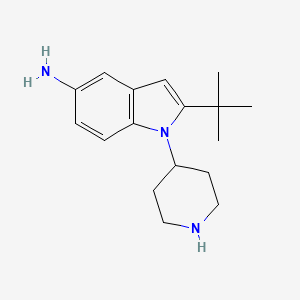
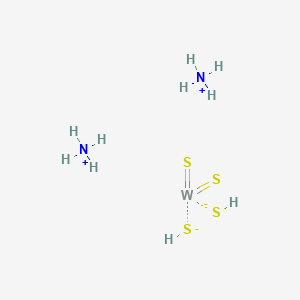
![2-[4-[3-[3-(Cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B15286157.png)
![Ethyl 2-({4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoyl}amino)acetate](/img/structure/B15286164.png)

![6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15286167.png)
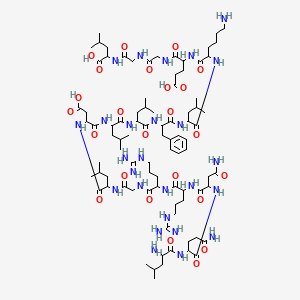
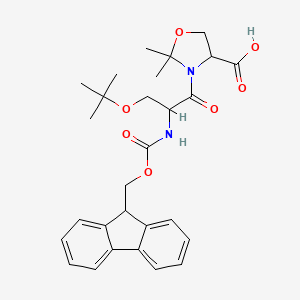
![methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate](/img/structure/B15286183.png)
